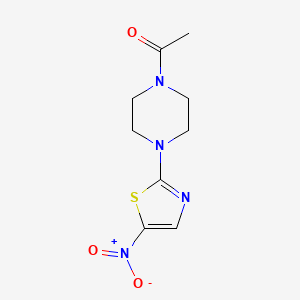
1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperanitrozole is a chemical compound belonging to the class of 5-nitrothiazole derivatives. It is known for its potent antiprotozoal activity, particularly against Trichomonas vaginalis and Entamoeba histolytica. Piperanitrozole is used clinically to treat infections caused by these protozoa, including trichomoniasis, amoebic dysentery, and amoebic liver abscess.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperanitrozole can be synthesized through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield Piperanitrozole .
Industrial Production Methods
Industrial production of Piperanitrozole typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperanitrozole undergoes various chemical reactions, including:
Oxidation: Piperanitrozole can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of Piperanitrozole can yield amino derivatives.
Substitution: Piperanitrozole can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperanitrozole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Piperanitrozole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antiprotozoal activity and potential use in treating protozoal infections.
Medicine: Clinically used to treat trichomoniasis, amoebic dysentery, and amoebic liver abscess.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
Piperanitrozole exerts its effects by inhibiting the growth and replication of protozoa. It targets the DNA of the protozoa, causing strand breaks and inhibiting nucleic acid synthesis. This leads to the death of the protozoal cells. The molecular targets include DNA and various enzymes involved in nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Piperanitrozole is similar to other 5-nitrothiazole derivatives such as metronidazole and tinidazole. it is unique in its specific activity against Trichomonas vaginalis and Entamoeba histolytica. Unlike metronidazole and tinidazole, Piperanitrozole has a broader spectrum of activity and is effective against a wider range of protozoal infections.
List of Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
Piperanitrozole stands out due to its enhanced efficacy and broader spectrum of activity compared to these similar compounds.
Eigenschaften
CAS-Nummer |
13326-27-7 |
|---|---|
Molekularformel |
C9H12N4O3S |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
1-[4-(5-nitro-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C9H12N4O3S/c1-7(14)11-2-4-12(5-3-11)9-10-6-8(17-9)13(15)16/h6H,2-5H2,1H3 |
InChI-Schlüssel |
SRAGSPNJULICDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



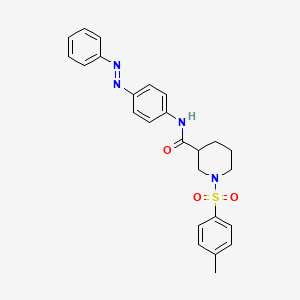
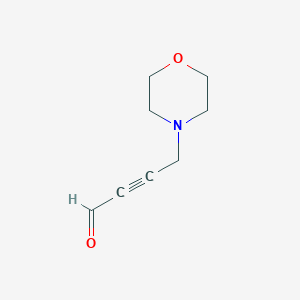
![4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)
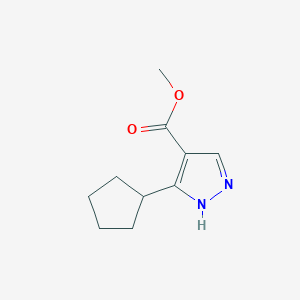
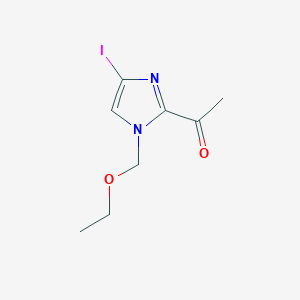
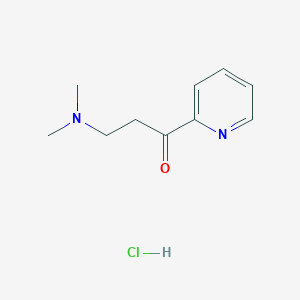
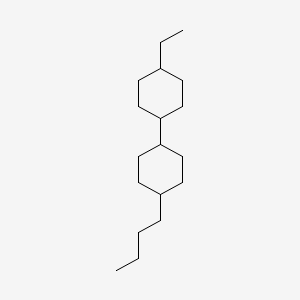
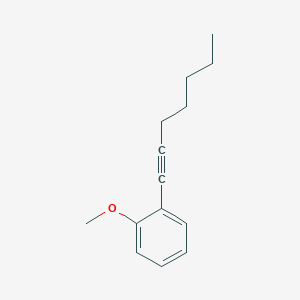
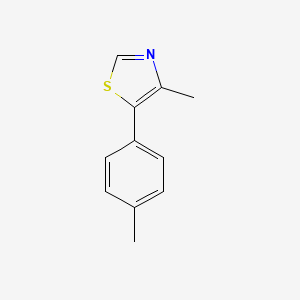
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)

![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)
